molecular formula C16H13BrN4O3S3 B6552233 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide CAS No. 1040679-62-6

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide

Cat. No.: B6552233
CAS No.: 1040679-62-6
M. Wt: 485.4 g/mol
InChI Key: HMHSTTYZTLUXKB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-functionalized pyrimidine derivative with a 2-bromophenyl acetamide moiety. Its structure features a central pyrimidine ring substituted at the 4-position with an amino group and at the 5-position with a thiophene-2-sulfonyl group. The 2-position of the pyrimidine is further linked via a sulfanyl bridge to an acetamide group, which is substituted at the N-atom with a 2-bromophenyl ring.

The synthesis of analogous compounds (e.g., 5-bromothiophene-2-sulfonamide derivatives) involves chlorosulfonic acid-mediated sulfonation of bromothiophene, followed by coupling with acetamide precursors under Suzuki or nucleophilic substitution conditions .

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O3S3/c17-10-4-1-2-5-11(10)20-13(22)9-26-16-19-8-12(15(18)21-16)27(23,24)14-6-3-7-25-14/h1-8H,9H2,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHSTTYZTLUXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide is a sulfonamide derivative that exhibits a complex structure featuring a pyrimidine ring, thiophene moiety, and bromophenyl group. This structural composition suggests potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting specific biological pathways. Despite its promising structure, detailed studies on its biological activity remain limited.

Structural Overview

The molecular formula of the compound is C16H13BrN4O3S3C_{16}H_{13}BrN_4O_3S_3, with a molecular weight of approximately 485.4 g/mol. The presence of multiple functional groups, including amine, sulfonyl, and acetamide functionalities, indicates a diverse range of possible interactions with biological targets.

Feature Description
Molecular FormulaC16H13BrN4O3S3C_{16}H_{13}BrN_4O_3S_3
Molecular Weight485.4 g/mol
Key Functional GroupsAmine, Sulfonyl, Acetamide

Potential Biological Activities

While specific research on this compound is sparse, related compounds with similar structural features have demonstrated various biological activities. The following table summarizes the biological activities of structurally related compounds:

Compound Name Structural Features Biological Activity
4-Amino-N-(4-bromophenyl)-1,3-thiazole-2-sulfonamideThiazole instead of pyrimidineAntibacterial
5-(Thiophen-2-sulfonyl)-4-amino-pyrimidin-2-oneSimilar core structureAnticancer
N-(4-chlorophenyl)-N'-[(4-amino-5-thiazolyl)sulfanyl]ureaUrea linkage instead of acetamideAnticancer

These findings suggest that the unique combination of thiophene and bromophenyl groups in the target compound could lead to novel therapeutic applications.

The exact mechanism of action for This compound is not well-documented. However, compounds with similar structures often interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The thiophene moiety may play a critical role in these interactions due to its electron-rich nature.

Synthesis and Evaluation

Research has shown that compounds with similar structural motifs can be synthesized and evaluated for their biological activity. For instance, studies involving the synthesis of thiazole derivatives have revealed their potential as antimicrobial agents against resistant strains of bacteria. The evaluation typically includes:

  • In vitro assays : To assess cytotoxicity and efficacy against various cancer cell lines.
  • Binding studies : To understand interactions with serum proteins like bovine serum albumin (BSA).

Anticancer Activity

In related research, thiazole derivatives were tested for anticancer properties using human cancer cell lines. For example, specific thiazole compounds demonstrated significant inhibition of cell viability in colorectal adenocarcinoma (Caco-2) cells. Such findings highlight the potential for further exploration of pyrimidine and thiophene-containing compounds in cancer therapeutics.

Comparison with Similar Compounds

Pyrimidine-Based Sulfonamide Derivatives

N-(2-Chlorophenyl)-2-[[5-(4-Methylphenyl)Sulfonyl-6-Oxo-1H-Pyrimidin-2-Yl]Sulfanyl]Acetamide (CAS: 866866-07-1)

  • Structural Differences : Replaces the 5-thiophene-sulfonyl group with a 4-methylphenyl-sulfonyl moiety and substitutes the 2-bromophenyl with 2-chlorophenyl.
  • Bioactivity : Demonstrated moderate antimicrobial activity in preliminary screenings, attributed to the sulfonyl-pyrimidine core. However, its potency is lower than thiophene-containing analogs due to reduced electron-withdrawing effects .

N-(2-Bromophenyl)-2-{[4-Ethyl-5-(Thiophen-2-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide

  • Structural Differences : Substitutes the pyrimidine ring with a 1,2,4-triazole ring and introduces an ethyl group at the 4-position.
  • Bioactivity : Exhibits superior anti-inflammatory activity (1.28× diclofenac sodium in rat models) due to the triazole ring’s enhanced hydrogen-bonding capacity and metabolic stability .

Thiophene-Sulfonamide Derivatives

5-Bromothiophene-2-Sulfonamide (Compound 2 in ) Structural Differences: Lacks the pyrimidine and acetamide groups, simplifying the scaffold to a thiophene-sulfonamide. coli). Its derivatives, such as N-((5-bromothiophen-2-yl)sulfonyl)acetamide, exhibit improved MIC values (32–64 µg/mL) due to acetamide functionalization .

N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide

  • Structural Differences : Replaces the pyrimidine-sulfanyl bridge with a direct thiophene-acetamide linkage.
  • Bioactivity : Shows antimycobacterial activity (MIC: 16 µg/mL against M. tuberculosis), highlighting the importance of thiophene’s planar structure for target binding .

Pharmacokinetic and Physicochemical Properties

Property Target Compound N-(2-Chlorophenyl)-Pyrimidine Analogue 1,2,4-Triazole Analogue
Molecular Weight ~500 g/mol* 423.89 g/mol 412.34 g/mol
LogP ~3.2 (predicted) 3.5 2.8
Water Solubility Low Low Moderate
MIC (E. coli) Not reported 64 µg/mL 32 µg/mL
Anti-Inflammatory (Edema Inhibition) Not tested Not tested 78% (vs. 61% for diclofenac)

*Estimated based on structural analogs.

Key Structural-Activity Relationships (SAR)

2-Bromophenyl Substitution : The 2-bromo group on the phenyl ring improves lipophilicity and membrane permeability, critical for intracellular targeting .

Pyrimidine vs. Triazole Core : Pyrimidine-based compounds generally show broader-spectrum antimicrobial activity, while triazole derivatives excel in anti-inflammatory applications due to their ability to modulate cyclooxygenase (COX) enzymes .

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